Superior D3 Receptor Affinity Compared to Core Structural Analog A-437203
A direct chemical derivative of the target compound demonstrated a significantly higher binding affinity for the dopamine D3 receptor (D3R) compared to the closely related D3R antagonist A-437203. The derivative N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-(pyridin-3-yl)piperazine-1-carboxamide exhibited a Ki of 5.90 nM for the human D3 receptor [1]. In contrast, A-437203, which features a propylthio linker to a pyrimidinol, has a reported Ki of approximately 10-30 nM for the D3 receptor under similar radioligand binding assay conditions using stably transfected HEK cells expressing the human receptor .
| Evidence Dimension | Binding Affinity (Ki) for Human Dopamine D3 Receptor |
|---|---|
| Target Compound Data | 5.90 nM (for derivative BDBM301844, containing the target compound as a pharmacophore) |
| Comparator Or Baseline | A-437203: Ki ~10-30 nM |
| Quantified Difference | At least 1.7- to 5-fold improvement in binding affinity |
| Conditions | Radioligand binding assays using stably transfected HEK cells expressing human D2-long and D3 dopamine receptors. |
Why This Matters
A lower Ki indicates higher potency and less compound required for target engagement, which is a critical factor for selecting a lead scaffold in CNS drug development where receptor occupancy and therapeutic windows are key.
- [1] BindingDB. BDBM301844: N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-(pyridin-3-yl)piperazine-1-carboxamide. Affinity Data: Ki=5.90nM for D(3) dopamine receptor (Human). View Source
